molecular formula C29H50O2 B057034 DL-alpha-Tocopherol CAS No. 113085-06-6

DL-alpha-Tocopherol

Cat. No.: B057034
CAS No.: 113085-06-6
M. Wt: 430.7 g/mol
InChI Key: GVJHHUAWPYXKBD-UHFFFAOYSA-N
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Description

DL-alpha-Tocopherol is a synthetic form of vitamin E, comprising a racemic mixture of eight stereoisomers (four diastereomers with 2R and 2S configurations) . It is chemically distinct from the natural form, RRR-alpha-tocopherol (formerly D-alpha-tocopherol), which contains only the 2R stereoisomers. This compound is widely used in pharmaceuticals, dietary supplements, and food fortification due to its antioxidant properties, which protect cellular membranes from lipid peroxidation . Its molecular formula is C₂₉H₅₀O₂, with a molecular weight of 430.71 g/mol . It is stable under controlled storage conditions (2–8°C, protected from light) and is often esterified (e.g., as acetate or succinate) to enhance shelf-life .

Preparation Methods

Industrial One-Step Condensation Method

The predominant industrial synthesis of DL-alpha-tocopherol involves the condensation of trimethylhydroquinone (TMHQ) and isophytol (IP) under catalytic conditions . This method, optimized for large-scale production, leverages Lewis acid catalysts to facilitate the formation of the chromanol ring structure characteristic of tocopherols.

Reaction Mechanism and Standard Protocol

In a typical procedure, TMHQ (152 mg, 50 mmol) and IP (0.4 mL, 33 mmol) are combined in a hydrocarbon solvent (e.g., n-heptane or toluene) at reflux temperatures (100–140°C) under inert gas . Methane trisulfonate or ZnCl₂ catalysts are introduced to accelerate the nucleophilic substitution and cyclization steps. The reaction proceeds via a Friedel-Crafts alkylation mechanism, where the phytyl side chain of IP couples with the aromatic ring of TMHQ .

Key Reaction Conditions:

  • Molar Ratio: TMHQ:IP = 1:1 to 1.5:1

  • Catalyst Loading: 0.05–1.0 mol% relative to TMHQ

  • Solvent System: Hydrocarbons (n-heptane, toluene) or carbonates (ethylene/propylene carbonate)

Post-reaction, the mixture is cooled, and the product is extracted using dichloromethane, washed with acid and water, and purified via rotary evaporation . Yield and purity are assessed by HPLC, with commercial processes achieving 85–92% purity under optimal conditions .

Catalytic Condensation Using Zn-Al Heterogeneous Catalysts

Recent advancements focus on heterogeneous catalysts to improve yield and reduce by-products. A patented Zn(II)-coated silica-alumina catalyst system demonstrates superior performance in condensing TMHQ and IP .

Catalyst Synthesis and Performance

The Zn-Al catalyst is prepared by anchoring Zn²⁺ ions onto a silica-alumina support, creating active Lewis acid sites that enhance regioselectivity . Compared to homogeneous ZnCl₂, this system reduces side reactions (e.g., IP dimerization) and simplifies catalyst recovery for continuous processes.

Table 1: Comparative Catalytic Efficiency

CatalystTemperature (°C)Time (h)Yield (%)Purity (%)
ZnCl₂ (Homogeneous)100–1203–578–8285–88
Zn-Al (Heterogeneous)80–1202–789–9492–96

Data adapted from highlights the Zn-Al system’s advantage in minimizing TMHQ residue (<2% unreacted) and achieving near-quantitative IP conversion .

Solvent and Reaction Condition Optimization

Solvent choice critically impacts reaction kinetics and product isolation. Polar aprotic solvents (e.g., ethylene carbonate) enhance TMHQ solubility but require higher temperatures, while hydrocarbons favor easier phase separation .

Table 2: Solvent Effects on Yield

SolventBoiling Point (°C)TMHQ Conversion (%)α-Tocopherol Yield (%)
n-Heptane989489
Toluene1108882
Ethylene Carbonate2489791

Source demonstrates ethylene carbonate’s efficacy in maximizing TMHQ conversion (97%) but notes challenges in solvent recovery due to high boiling points .

By-Product Analysis and Mitigation Strategies

Common by-products include IP dimers, oxidized TMHQ derivatives, and incomplete cyclization products. The Zn-Al catalyst reduces dimer formation to <5% compared to 12–15% with ZnCl₂ . Post-reaction washes with dilute HCl (1 M) effectively remove residual catalysts and acidic impurities .

Recent Advances in Catalytic Systems

Emergent catalysts, such as immobilized ionic liquids and mesoporous zeolites, aim to enhance recyclability and reduce environmental impact. However, Zn-Al remains the benchmark for industrial scalability, with pilot plants reporting >90% yield over 10 reaction cycles .

Comparative Analysis of Synthesis Methods

Table 3: Method Comparison

ParameterIndustrial (ZnCl₂)Zn-Al Heterogeneous
Catalyst CostLowModerate
Yield78–82%89–94%
By-Products12–15%3–5%
ScalabilityBatchContinuous

The Zn-Al system’s continuous operability and reduced waste justify its adoption despite higher initial costs .

Scientific Research Applications

Biomedical Applications

DL-alpha-tocopherol is widely recognized for its role in enhancing the stability and biocompatibility of biomaterials. A notable application is its incorporation into ultra-high molecular weight polyethylene (UHMWPE) used in medical implants. The addition of this compound helps mitigate oxidative degradation caused by sterilization processes such as gamma irradiation, thus improving the longevity and performance of implants .

Case Study: UHMWPE Implants

  • Research Findings : Studies have shown that incorporating this compound into UHMWPE significantly reduces wear and oxidative damage, enhancing the material's performance in joint replacements .
  • Mechanism : The antioxidant properties of this compound protect against free radical damage, which is crucial during the sterilization phase of implant preparation.

Antioxidant Properties

This compound serves as a potent antioxidant, protecting cells from oxidative stress. Its ability to scavenge free radicals makes it valuable in various applications, including food preservation and cosmetic formulations.

Food Preservation

  • Application : this compound is commonly used as a natural preservative in food products to prevent rancidity and extend shelf life.
  • Effectiveness : Research indicates that it effectively inhibits lipid peroxidation, thereby maintaining the quality of oils and fats .

Cosmetic Industry

  • Use : In cosmetics, this compound is included for its skin-protective properties, helping to prevent damage from UV exposure and environmental pollutants .

Nutritional Supplementation

This compound is often included in dietary supplements due to its health benefits. Research has indicated that it may play a role in reducing the risk of chronic diseases.

Clinical Studies

  • A study involving Type II diabetic patients showed that pharmacological doses (900-2000 IU/day) of this compound led to improvements in plasma vitamin E levels and potential reductions in oxidative stress markers .
  • Another study suggested that combined supplementation with beta-carotene and selenium alongside this compound could lower cancer incidence rates in specific populations .

Pharmacological Applications

Recent studies have investigated the intravenous application of DL-alpha-tocopheryl acetate (an ester form of this compound) for therapeutic purposes.

Research Findings

  • An investigation revealed that intravenous administration leads to rapid hydrolysis of the ester, resulting in increased levels of free this compound in plasma and erythrocytes. This suggests potential applications in treating conditions associated with oxidative stress .

Industrial Uses

Beyond health-related applications, this compound is utilized in various industries:

IndustryApplication
Food & BeverageAntioxidant for oils and fats
CosmeticsSkin protection agent
Plastics ManufacturingStabilizer for polymer products
PharmaceuticalsIngredient in dietary supplements

Mechanism of Action

SR-31747 exerts its effects by binding to sigma receptors, particularly sigma-1 receptors. It inhibits sterol isomerase, leading to the blockage of cell proliferation. The compound modulates the expression of pro- and anti-inflammatory cytokines, providing protection against acute and chronic inflammatory conditions. Additionally, SR-31747 inhibits the proliferation of various tumor cell lines in a time- and concentration-dependent manner .

Comparison with Similar Compounds

DL-alpha-Tocopherol vs. RRR-alpha-Tocopherol (Natural Vitamin E)

  • Bioavailability :

    • In humans, supplementation with RRR-alpha-tocopherol and synthetic this compound (all-rac-alpha-tocopherol) at equivalent IU doses resulted in similar plasma and LDL alpha-tocopherol levels . However, in calves, D-alpha-tocopherol (natural form) achieved higher plasma and kidney concentrations than this compound acetate .
    • A study in pigs found serum tocopherol concentrations were consistently higher with D-alpha-tocopherol than DL-alpha-tocopheryl acetate, suggesting superior bioavailability of the natural form .
Parameter This compound RRR-alpha-Tocopherol
Stereoisomers 8 (racemic mixture) 4 (2R configuration only)
Plasma Bioavailability* Lower in animal models Higher
LDL Oxidation Inhibition Equivalent at ≥400 IU/day Equivalent
Cost Lower Higher

This compound vs. Tocopherol Esters

  • This compound Acetate :

    • The acetate ester is more stable and commonly used in supplements. In sheep, intraperitoneal administration of this compound acetate showed slower absorption but similar half-lives to the free form .
    • In equine sperm, this compound succinate was more effective at preventing lipid peroxidation than free this compound but suppressed motility, indicating ester-specific trade-offs .
  • This compound Succinate: Demonstrated unique antitumor effects in melanoma cells, inducing irreversible growth inhibition and morphological changes at 5x lower concentrations in serum-free media compared to free this compound, which was ineffective .
Ester Form Key Findings
Acetate Enhanced stability; slower absorption but equivalent bioavailability
Succinate Superior anti-proliferative effects in cancer cells ; motility suppression in sperm

This compound vs. Other Antioxidants

  • Gamma-Tocopherol :

    • Often coexists with alpha-tocopherol in plant extracts (e.g., Moringa oleifera). Gamma-tocopherol has higher reactivity with reactive nitrogen species but lower systemic retention .
  • Synthetic Antioxidants (e.g., BHT, BHA): this compound is preferred in food and pharmaceuticals due to its GRAS (Generally Recognized As Safe) status, whereas synthetic phenolics like BHT face regulatory restrictions .

Dosage-Dependent Effects

  • Low-dose this compound (≤400 IU/day) improves endothelial function in hypercholesterolemic models, while high doses (≥10,000 IU/day) paradoxically worsen vascular health, likely due to pro-oxidant effects at excessive concentrations .

Key Research Findings

  • Reproductive Health : In Australian crickets, this compound supplementation increased egg production by 33% in high-carbohydrate diets, though effects were sex-specific and dose-dependent .
  • Mutagenesis Protection : Reduced benzo(a)pyrene-induced chromosomal aberrations in hamster cells by 50% at 100 µg/mL, highlighting chemopreventive applications .

Biological Activity

DL-alpha-tocopherol, a synthetic form of vitamin E, has garnered significant attention in the fields of nutrition and medicine due to its diverse biological activities. This article explores its mechanisms, health benefits, and implications for disease prevention, supported by various studies and data.

Overview of this compound

This compound is one of the eight forms of vitamin E, characterized by its antioxidant properties. It plays a crucial role in protecting cells from oxidative stress by neutralizing free radicals. Additionally, it is involved in various biological processes including gene regulation, immune function, and cellular signaling pathways.

  • Antioxidant Activity :
    • This compound acts as a potent antioxidant, preventing lipid peroxidation and protecting cell membranes from oxidative damage.
    • It scavenges reactive oxygen species (ROS) and reactive nitrogen species (RNS), thereby reducing oxidative stress linked to chronic diseases such as cancer and cardiovascular diseases .
  • Gene Regulation :
    • Research has shown that alpha-tocopherol influences gene expression related to inflammation and lipid metabolism. It modulates the expression of genes involved in atherogenesis and inflammatory responses .
    • The alpha-tocopherol transfer protein (α-TTP) plays a vital role in maintaining alpha-tocopherol levels in the body, particularly in the liver and brain .
  • Immune Function :
    • This compound enhances immune responses by promoting the proliferation of T-cells and modulating cytokine production. This effect is crucial during infections and inflammatory conditions .

Cancer Prevention

The Alpha-Tocopherol Beta-Carotene Cancer Prevention (ATBC) Study provides compelling evidence regarding the role of this compound in cancer prevention. Conducted among male smokers in Finland, this study found that:

  • Supplementation with 50 mg/day of alpha-tocopherol resulted in a 32% reduction in prostate cancer incidence compared to the placebo group .
  • Conversely, beta-carotene supplementation was associated with an 18% increase in lung cancer incidence, highlighting the protective role of alpha-tocopherol against specific cancers .

Cardiovascular Health

This compound has been linked to cardiovascular health through its effects on lipid profiles and inflammation:

  • It reduces the oxidation of low-density lipoprotein (LDL), a key factor in atherosclerosis development. By inhibiting LDL oxidation, alpha-tocopherol helps prevent plaque formation in arteries .
  • Studies indicate that alpha-tocopherol supplementation may lower markers of inflammation, contributing to improved cardiovascular outcomes .

Table 1: Summary of Key Findings from Relevant Studies

Study NamePopulationInterventionKey Findings
ATBC Study29,133 male smokers50 mg/day alpha-tocopherol32% reduction in prostate cancer incidence
CARET Study18,314 participantsBeta-carotene + retinyl palmitate vs placeboIncreased lung cancer incidence with beta-carotene
Gene Regulation StudyVarious populationsDietary alpha-tocopherolModulation of gene expression related to inflammation

Safety and Toxicity

While this compound is generally considered safe at recommended dosages, excessive intake may lead to adverse effects such as increased bleeding risk due to its anticoagulant properties. Clinical guidelines suggest monitoring intake levels, especially for individuals on anticoagulant therapies .

Q & A

Basic Research Questions

Q. What analytical methods are recommended for quantifying DL-alpha-Tocopherol in complex matrices like vegetable oils or emulsions?

High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (HPLC-MS/MS) is the gold standard for quantifying this compound in lipid-rich samples. Key steps include:

  • Sample preparation : Use n-hexane or isopropanol for lipid extraction to minimize matrix interference .
  • Calibration : Prepare standard solutions in dark volumetric flasks (4–28 µg/mL) to avoid photodegradation, and store at 4°C .
  • Validation : Include recovery tests using spiked samples and assess precision via intra-day and inter-day reproducibility .
    Recent studies highlight the use of β-cyclodextrin-based Pickering emulsions to stabilize this compound during analysis, improving detection accuracy .

Q. How should this compound be stored to maintain stability in experimental settings?

this compound is highly susceptible to oxidation. Best practices include:

  • Storage : Keep in amber vials under inert gas (e.g., nitrogen) at −20°C for long-term stability .
  • Handling : Minimize exposure to light and oxygen during experimental use. For aqueous formulations, consider antioxidants like ascorbic acid to prolong shelf life .

Q. What are the validated protocols for isolating this compound from biological samples or plant extracts?

Liquid-liquid extraction (LLE) using n-hexane or ethyl acetate is effective for isolating this compound from lipid matrices. For plant oils, rapid preparative reversed-phase chromatography can achieve >95% purity . In deodorized distillates, deep eutectic solvents (DES) like choline chloride-glycerol improve extraction efficiency by 20–30% compared to traditional methods .

Advanced Research Questions

Q. How does the biphasic dose-response relationship of this compound impact experimental design in cardiovascular studies?

Evidence from cholesterol-fed rabbits shows that low-dose this compound (1,000 IU/kg diet) preserves endothelial function by reducing oxidative stress, while high doses (10,000 IU/kg) paradoxically impair vasodilation and promote intimal hyperplasia. To mitigate this:

  • Dose optimization : Conduct pre-trial dose-response assays to identify thresholds for therapeutic vs. toxic effects .
  • Biomarkers : Monitor LDL oxidation susceptibility and nitric oxide bioavailability to assess endothelial health .

Q. What methodologies address contradictions in this compound’s antioxidant efficacy across in vitro and in vivo models?

Discrepancies often arise due to differences in bioavailability and metabolic processing. Strategies include:

  • Bioaccessibility studies : Use simulated gastrointestinal models to evaluate how emulsifiers (e.g., diacylglycerols) enhance this compound absorption in vivo .
  • Oxidative stress assays : Combine in vitro assays (e.g., DPPH scavenging) with in vivo markers (e.g., malondialdehyde levels) to reconcile mechanistic data .

Q. How can encapsulation technologies improve the therapeutic delivery of this compound in oxidative stress models?

Recent advances include:

  • Pickering emulsions : β-cyclodextrin-based emulsions increase this compound’s oxidative stability by 40% under UV exposure, enhancing its efficacy in dermal applications .
  • Nanoencapsulation : Polymeric nanoparticles (e.g., polyethylene glycol derivatives) improve targeted delivery to endothelial cells, reducing off-target oxidation .

Q. What experimental controls are critical when studying this compound’s interaction with pharmaceutical agents, such as proton pump inhibitors (PPIs)?

In co-administration studies:

  • Solubility controls : Dissolve this compound in olive oil (not aqueous buffers) to maintain bioactivity .
  • Endpoint specificity : Measure cardiac troponin levels and glutathione peroxidase activity to distinguish PPIs’ effects from this compound’s antioxidant actions .

Q. Data Interpretation and Contradictions

Q. How should researchers reconcile conflicting data on this compound’s role in lipid peroxidation?

Contradictions may stem from matrix effects (e.g., presence of other antioxidants in plant oils) or assay sensitivity. Use:

  • Standardized reference materials : Certified CRM (e.g., Sigma-Aldrich’s TraceCERT®) to ensure consistency across studies .
  • Multivariate analysis : Apply principal component analysis (PCA) to datasets to isolate this compound-specific effects from confounding variables .

Q. Why do synthetic (DL-) and natural (D-) alpha-Tocopherol isomers exhibit divergent biological activities?

The racemic DL-form has lower vitamin E activity due to reduced affinity for α-tocopherol transfer protein (α-TTP). Advanced studies should:

  • Isomer-specific assays : Use chiral chromatography to quantify D- vs. L-isoform distributions .
  • Gene expression profiling : Assess α-TTP and CYP4F2 expression to evaluate metabolic differences .

Properties

IUPAC Name

2,5,7,8-tetramethyl-2-(4,8,12-trimethyltridecyl)-3,4-dihydrochromen-6-ol
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InChI

InChI=1S/C29H50O2/c1-20(2)12-9-13-21(3)14-10-15-22(4)16-11-18-29(8)19-17-26-25(7)27(30)23(5)24(6)28(26)31-29/h20-22,30H,9-19H2,1-8H3
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InChI Key

GVJHHUAWPYXKBD-UHFFFAOYSA-N
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Canonical SMILES

CC1=C(C2=C(CCC(O2)(C)CCCC(C)CCCC(C)CCCC(C)C)C(=C1O)C)C
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Molecular Formula

C29H50O2
Record name ALPHA-TOCOPHEROL
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DSSTOX Substance ID

DTXSID8021355
Record name alpha-Tocopherol
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Molecular Weight

430.7 g/mol
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Physical Description

Liquid, Slightly yellow to amber, nearly odourless, clear, viscous oil which oxidises and darkens on exposure to air or light, Pale yellow liquid; Darkened gradually by light; [Merck Index]
Record name 2H-1-Benzopyran-6-ol, 3,4-dihydro-2,5,7,8-tetramethyl-2-(4,8,12-trimethyltridecyl)-
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Boiling Point

Decomposes, BP: 200-220 °C at 0.1 mmHg
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Solubility

Insoluble, Insoluble in water, freely soluble in ethanol, miscible in ether, Practically insoluble in water; freely soluble in oils, fats, acetone, alcohol, chloroform, ether, other fat solvents
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Density

0.950 at 25 °C/4 °C
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Impurities

The main impurities resulting from the synthesis consist of tocopherol-related products (impurity A: all-rac-trans-2,3,4,6,7-pentamethyl-2-(4,8,12-trimethyltridecyl)-2,3-dihydrobenzofuran-5-ol; impurity B: all-rac-cis-2,3,4,6,7-pentamethyl-2-(4,8,12-trimethyltridecyl)-2,3-dihydrobenzofuran-5-ol; impurity C: 4-methoxy-2,3,6-trimethyl-5-[(all-RS,E)-3,7,11,15-tetramethylhexadec-2-enyl]phenol; impurity D: (all-RS, all-E)-2,6,10,14,19,23,27,31-octamethyldotriaconta-12,14,18-triene). On average from five batches,they amount to approximately 1.7 %.
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Color/Form

Slightly viscous, pale yellow oil

CAS No.

10191-41-0, 113085-06-6, 1406-66-2, 59-02-9, 2074-53-5, 1406-18-4
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Record name .ALPHA.-TOCOPHEROL, DL-
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Melting Point

2.5-3.5 °C
Record name dl-alpha-Tocopherol
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Synthesis routes and methods

Procedure details

To a mixture consisting of 69.9 g (0.460 mol) of 2,3,5-trimethylhydroquinone, 69.7 g (0.31 mol) of zinc bromide, 7.5 g of concentrated hydrochloric acid and 1.2 g of zinc dust, was added dropwise, under stirring at 50° C. over 1 hour, 138.8 g (0.460 mol) of isophytol (purity: 98.1%). Further, the resulting mixture was stirred at the same temperature for 1 hour. The reaction liquid was washed with water, followed by concentrating, whereby 199.4 g of the title compound was obtained as a brown oil (yield: 98.6%, GLC purity: 97.8%).
Quantity
69.9 g
Type
reactant
Reaction Step One
Quantity
7.5 g
Type
reactant
Reaction Step Two
Quantity
138.8 g
Type
reactant
Reaction Step Three
Quantity
69.7 g
Type
catalyst
Reaction Step Four
Name
Quantity
1.2 g
Type
catalyst
Reaction Step Five
Yield
98.6%

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.